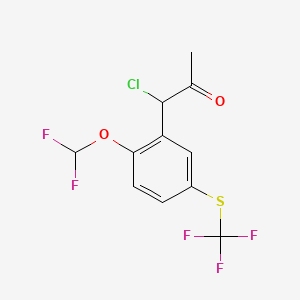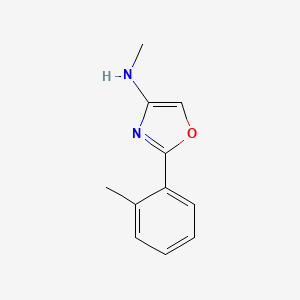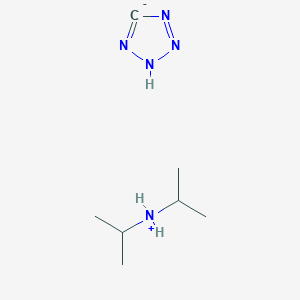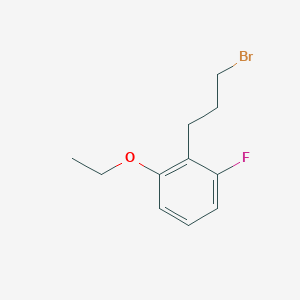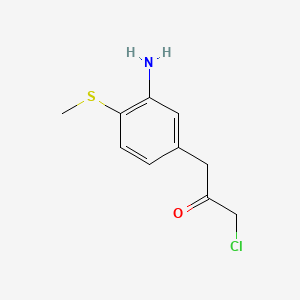
1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a unique structure that includes an amino group, a methylthio group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-4-(methylthio)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The amino and methylthio groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-4-(methylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.
1-(3-Amino-4-(methylthio)phenyl)-3-hydroxypropan-2-one: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness: 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-2-one is unique due to the presence of both an amino group and a methylthio group on the aromatic ring, along with a chloropropanone moiety
Eigenschaften
Molekularformel |
C10H12ClNOS |
|---|---|
Molekulargewicht |
229.73 g/mol |
IUPAC-Name |
1-(3-amino-4-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-3-2-7(5-9(10)12)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI-Schlüssel |
NXDZNSJZXKVTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)CC(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



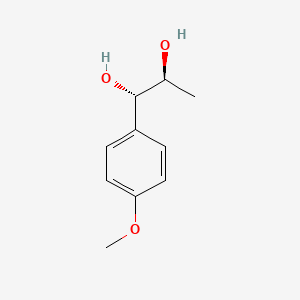

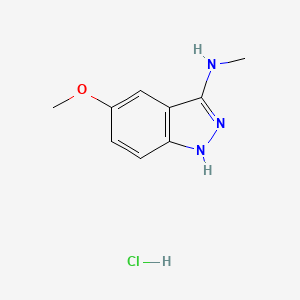

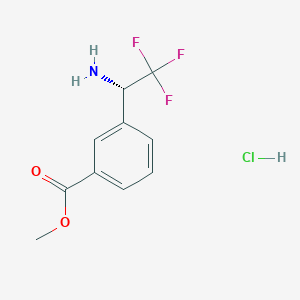
![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)

![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)
